1-(2-Chloroethyl)imidazolidin-2-one

Overview

Description

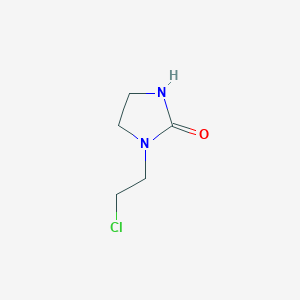

1-(2-Chloroethyl)imidazolidin-2-one is a compound with the CAS Number: 2387-20-4 . It has a molecular weight of 148.59 and is typically found in a powder form .

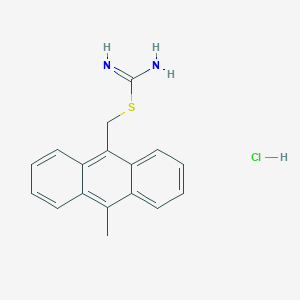

Molecular Structure Analysis

The IUPAC name for this compound is 1-(2-chloroethyl)-2-imidazolidinone . The InChI code is 1S/C5H9ClN2O/c6-1-3-8-4-2-7-5(8)9/h1-4H2, (H,7,9) .Physical And Chemical Properties Analysis

This compound has a melting point of 85-87°C . It is typically found in a powder form . The density is predicted to be 1.225±0.06 g/cm3 . The boiling point is predicted to be 347.5±21.0 °C .Scientific Research Applications

Synthesis and Industrial Value

The synthesis of 1-(2-Chloroethyl)-2-imidazolidinone from urea and N-(hydroxyethyl)ethylenediamine through condensation and chlorination reactions demonstrates a method with low production cost, convenient steps, simplicity, and high yield, showcasing its significant industrial value (Chen Shui-ku, 2011).

Catalysis and Corrosion Inhibition

In catalysis, the gold(I)-catalyzed intermolecular hydroamination of ethylene and 1-alkenes with cyclic ureas, including 1-methyl-imidazolidin-2-one, has been reported to achieve high yields and regioselectivity under mild conditions (Zhibin Zhang, Seong Du Lee, & R. Widenhoefer, 2009). This application highlights its role in facilitating efficient and selective chemical transformations.

Corrosion Inhibition

In the context of corrosion inhibition, halogen-substituted derivatives of imidazoline, including compounds related to 1-(2-Chloroethyl)imidazolidin-2-one, have shown effectiveness as corrosion inhibitors for mild steel in acidic solutions. These compounds, through their interaction with metal surfaces, prevent corrosion, demonstrating the compound's utility in materials protection and maintenance (Ke-gui Zhang et al., 2015).

Synthetic Applications

In synthetic chemistry, the compound's derivatives have been explored for their reactivity and utility in constructing complex molecules. For example, its involvement in the stereoselective alkylation of imines and the synthesis of β-lactams as demonstrated by (S)-4-Isopropyl-1-((R)-1-phenylethyl)imidazolidin-2-one illustrates its application in producing pharmaceutical intermediates with high yields and stereoselectivities (Sandeep Goyal et al., 2016).

Safety and Hazards

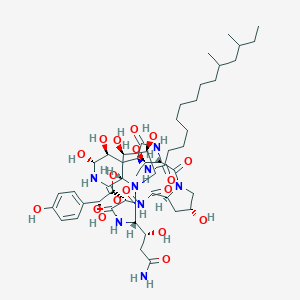

Mechanism of Action

Target of Action

1-(2-Chloroethyl)-2-imidazolidinone, also known as Lomustine , is an alkylating agent used in chemotherapy. It primarily targets DNA and RNA within cells . It is cell-cycle nonspecific and can affect cells at any stage of the cell cycle .

Mode of Action

Lomustine is a bifunctional alkylating agent, meaning it can alkylate both DNA and RNA . It has the ability to create interstrand cross-links (ICLs) in DNA . As with other nitrosoureas, it may also inhibit several key enzymatic processes by carbamoylation of amino acids in proteins . The alkylating action of Lomustine results in the formation of covalent bonds with DNA, leading to DNA damage and preventing the DNA from being correctly copied or read, which in turn triggers cell death .

Biochemical Pathways

The biochemical pathways affected by Lomustine are primarily those involved in DNA replication and RNA transcription . By alkylating DNA and RNA, Lomustine disrupts these critical cellular processes, leading to cell death . The DNA repair pathways engaged by the various DNA alkylation adducts include base excision repair, direct damage reversal by MGMT and ALKBH, as well as nucleotide excision repair .

Pharmacokinetics

Lomustine is highly lipid-soluble, allowing it to cross the blood-brain barrier . This property makes it ideal for treating brain tumors . After oral administration, it has a bioavailability of approximately 100% . It is metabolized in the liver into monohydroxylated metabolites . The elimination half-life of its metabolites is between 16 and 48 hours .

Result of Action

The primary result of Lomustine’s action is the induction of cell death in cancer cells . By damaging the DNA and RNA of these cells and disrupting key cellular processes, Lomustine prevents the cells from dividing and growing . This leads to a reduction in tumor size and can slow the progression of the disease .

Action Environment

The action of Lomustine can be influenced by various environmental factors. For example, the presence of certain enzymes in the body can affect the rate at which Lomustine is metabolized . Additionally, the pH level of the body can impact the stability and efficacy of Lomustine .

properties

IUPAC Name |

1-(2-chloroethyl)imidazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClN2O/c6-1-3-8-4-2-7-5(8)9/h1-4H2,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGSFFDHIYYOVHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)N1)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60178572 | |

| Record name | 1-(2-Chloroethyl)imidazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60178572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2387-20-4 | |

| Record name | 1-(2-Chloroethyl)-2-imidazolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2387-20-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Chloroethyl)-2-imidazolidinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002387204 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2387-20-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76791 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2-Chloroethyl)imidazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60178572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-chloroethyl)imidazolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.467 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(2-CHLOROETHYL)-2-IMIDAZOLIDINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BNT494P6EH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Q & A

Q1: What is the significance of the synthesis method described in the research paper for 1-(2-Chloroethyl)-2-imidazolidinone?

A1: The research paper [] highlights a novel synthesis method for 1-(2-Chloroethyl)-2-imidazolidinone using urea and N-(hydroxyethyl)ethylenediamine as starting materials. The significance of this method lies in its industrial applicability due to several advantages:

- High Yield: The reaction achieves a product yield of 91.5%, which is significantly high for chemical synthesis and implies less waste and higher efficiency. []

- Cost-Effectiveness: The readily available and relatively inexpensive starting materials contribute to a lower overall production cost. []

- Simplicity: The synthesis procedure involves straightforward condensation and chlorination reactions, making it easier to implement on a larger scale. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B120366.png)

![3,9-Bis(2,4-dicumylphenoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane](/img/structure/B120367.png)

![(2E,6Z)-2,6-bis[(3,4-dihydroxyphenyl)methylidene]cyclohexan-1-one](/img/structure/B120376.png)

![N-[(4S,6S)-6-Methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl]acetamide](/img/structure/B120386.png)